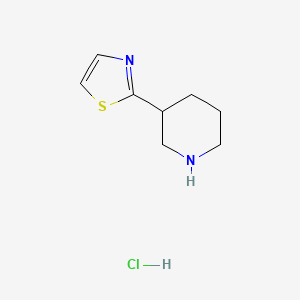

3-(1,3-Thiazol-2-yl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

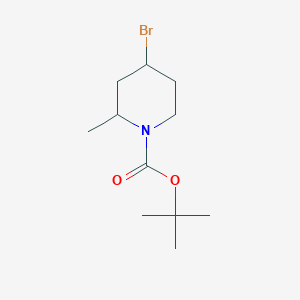

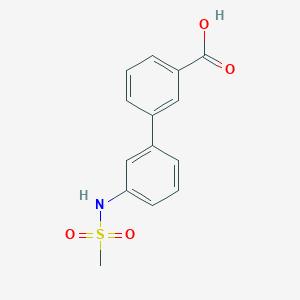

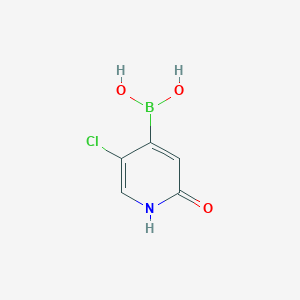

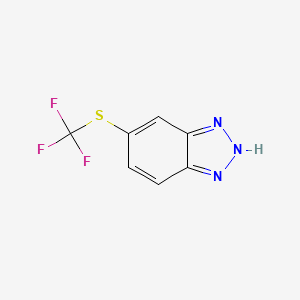

“3-(1,3-Thiazol-2-yl)piperidine hydrochloride” is a chemical compound that contains a thiazole ring and a piperidine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperidines are six-membered heterocycles with one nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to “3-(1,3-Thiazol-2-yl)piperidine hydrochloride” has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “3-(1,3-Thiazol-2-yl)piperidine hydrochloride” involves a thiazole ring and a piperidine ring . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including “3-(1,3-Thiazol-2-yl)piperidine hydrochloride”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives are also known for their antifungal properties . This suggests that they could be used in the treatment of various fungal infections.

Antiviral Activity

Thiazole derivatives have been found to possess antiviral properties . This indicates that they could potentially be used in the development of antiviral drugs.

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Anticancer Properties

Thiazole derivatives have shown anticancer properties . This suggests that they could be used in the development of new anticancer drugs.

Neuroprotective Properties

Thiazole derivatives have been found to have neuroprotective properties . This suggests that they could potentially be used in the treatment of neurological disorders.

Growth Promotion in Agriculture

Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content . This suggests that they could be used in agriculture to enhance crop production.

COX-1 Inhibitory Activity

Thiazole derivatives have shown weak COX-1 inhibitory activity . This suggests that they could potentially be used in the development of new COX-1 inhibitors.

Zukünftige Richtungen

The future directions for “3-(1,3-Thiazol-2-yl)piperidine hydrochloride” could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by thiazole and piperidine derivatives, this compound could potentially be explored for various pharmaceutical applications .

Wirkmechanismus

Target of Action

The primary targets of 3-(1,3-Thiazol-2-yl)piperidine hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

3-(1,3-Thiazol-2-yl)piperidine hydrochloride interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The inhibition of COX-1 and COX-2 by 3-(1,3-Thiazol-2-yl)piperidine hydrochloride leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms, such as pain and fever .

Eigenschaften

IUPAC Name |

2-piperidin-3-yl-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILZYZBEQACBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-2-yl)piperidine hydrochloride | |

CAS RN |

1258641-49-4 |

Source

|

| Record name | Piperidine, 3-(2-thiazolyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)